N,N'-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of triazine derivatives, which are characterized by a triazine ring—a six-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C22H26N6 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26N6/c1-16-10-4-6-12-18(16)23-20-25-21(24-19-13-7-5-11-17(19)2)27-22(26-20)28-14-8-3-9-15-28/h4-7,10-13H,3,8-9,14-15H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
YFVHQTUVHCXLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring through a cyclization reaction. This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with the triazine intermediate.
Attachment of Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and methylphenyl groups may enhance binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the piperidine group, which may affect its chemical properties and applications.
N,N’-bis(2-methylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine:
Uniqueness
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine ring with piperidine and methylphenyl groups. This structural arrangement provides distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
N,N'-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazine family, characterized by a triazine ring with various substituents that influence its biological properties. The structural formula can be represented as follows:
This structure includes two 2-methylphenyl groups and a piperidine moiety, which are crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Studies : In A549 lung cancer cells, treatment with the compound at a concentration of 25 μM resulted in a significant reduction in cell viability to 59.9%, while NCI-H1299 cells showed a decrease to 68.8% under similar conditions .
2. Binding Affinity to Receptors
The compound has been evaluated for its binding affinity to various adrenergic receptors (ARs). Specific derivatives have shown good binding affinity at the human alpha-1 adrenergic receptor (hA1AR), which is implicated in multiple physiological processes:
| Compound | Binding Affinity (Ki) | Cell Viability (%) |
|---|---|---|
| 9a | High | 59.9 |
| 9c | Highest | 68.8 |
This data suggests that modifications to the piperidine group can enhance receptor binding and potentially increase therapeutic efficacy .
Case Study: Lung Cancer Treatment
A notable study evaluated the effects of this compound on lung cancer cell lines:
- Methodology : The study utilized a standard MTT assay to assess cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity against A549 and NCI-H1299 cells, highlighting its potential as an anticancer agent.
Case Study: Receptor Interaction
Another investigation focused on the interaction of this compound with adrenergic receptors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
